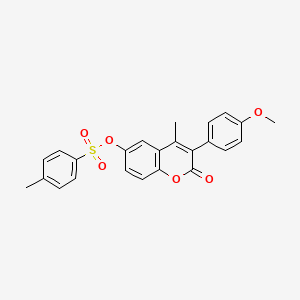

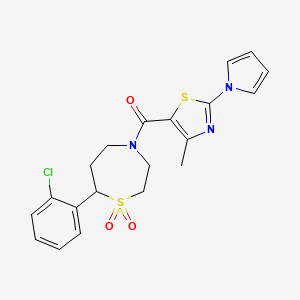

![molecular formula C23H21ClN4OS B2517929 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226429-03-3](/img/structure/B2517929.png)

2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including antiepileptic, antibacterial, and potential antipsychotic properties . The presence of a benzylpiperazine moiety suggests potential neurological activity, as similar structures have been evaluated for their binding affinities at various neurological receptors .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and introducing various substituents to achieve the desired biological activity. For instance, a series of 2-substituted pyrimidine derivatives have been synthesized and evaluated for their antiepileptic activity, with the introduction of various halogen substituents at the phenyl ring . Similarly, the synthesis of related compounds with a focus on cholinesterase inhibition and Aβ-aggregation inhibition has been reported, indicating the versatility of the pyrimidine scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, has been characterized by X-ray diffraction, revealing a triclinic system with specific cell constants and hydrogen bonding patterns . These structural features are essential for understanding the compound's interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are often explored to enhance their pharmacological profile. For instance, halogenated arylpiperazine derivatives have been studied for their receptor binding affinities, and the effects of halogenation on these properties have been analyzed . The introduction of different substituents can significantly alter the compound's affinity for specific receptors, which is a key consideration in drug design.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the compound's molecular structure and substituents. For example, the introduction of a benzylpiperazine moiety can affect the compound's lipophilicity, which in turn can influence its ability to cross the blood-brain barrier and exert neurological effects .

Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Activities

Thienopyrimidine derivatives have been synthesized and evaluated for their antibacterial activity, showing significant potential in combating bacterial infections. For instance, novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives demonstrated high activity against Escherichia coli, Pseudomonas, Staphylococcus aureus, and Bacillus, indicating the potential of thienopyrimidine compounds in developing new antibacterial agents (Giri et al., 2017).

Antiepileptic Properties

A series of thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives were designed and synthesized, displaying antiepileptic properties through maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc PTZ) seizures tests. This research underscores the potential of thienopyrimidine derivatives in developing new antiepileptic medications (Karthick et al., 2016).

Anti-inflammatory and Antinociceptive Activities

The antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives were investigated, revealing significant activities in these areas. The findings support the exploration of thienopyrimidine compounds for their potential use in treating pain and inflammation (Selvam et al., 2012).

Antimicrobial and Antifungal Applications

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibited promising antibacterial and antifungal activities, suggesting the utility of these compounds in addressing microbial infections. Some derivatives showed higher activity against Candida fungus species than fluconazole, highlighting their potential as antimicrobial and antifungal agents (Kahveci et al., 2020).

Anticancer Activity

The antitumor activities of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were evaluated, with several compounds displaying potent anticancer activity against human cancer cell lines. This suggests the significant potential of thienopyrimidine derivatives in cancer research and therapy development (Hafez & El-Gazzar, 2017).

Propiedades

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4OS/c24-18-8-6-17(7-9-18)19-15-30-21-20(19)25-23(26-22(21)29)28-12-10-27(11-13-28)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJASNQAZTURBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

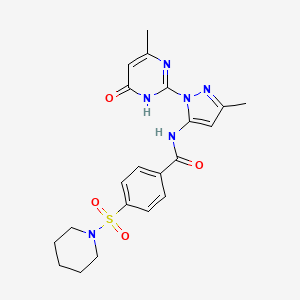

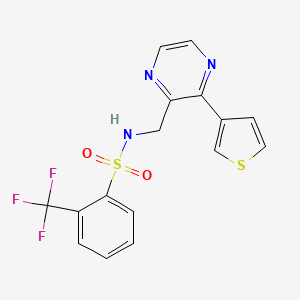

![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)

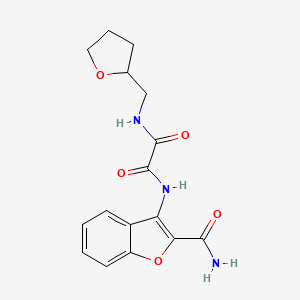

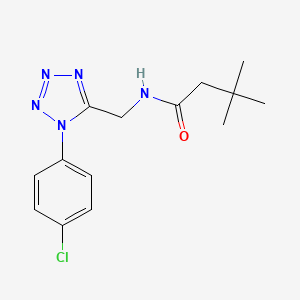

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)

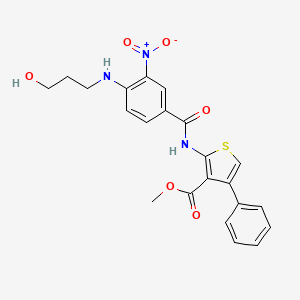

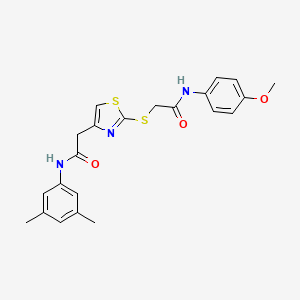

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2517851.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2517852.png)

![5-((4-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2517855.png)

![N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B2517861.png)